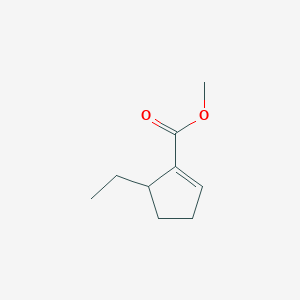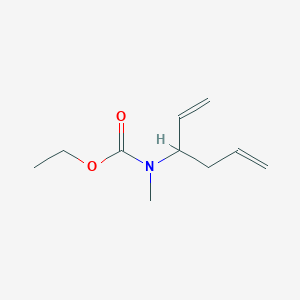
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water, and it is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a member of the carbamate family of insecticides, which work by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
生化学的および生理学的効果
Carbaryl has been shown to have both acute and chronic effects on non-target organisms, including humans. Acute effects can include headaches, dizziness, and nausea, while chronic effects can include neurological damage and cancer. Carbaryl has also been shown to be toxic to aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
Carbaryl is widely used in laboratory experiments to study the effects of insecticides and pesticides on non-target organisms. Its effectiveness against a wide range of pests makes it a useful tool for researchers. However, its toxicity to non-target organisms means that it must be used with caution in laboratory experiments.
将来の方向性
There are several areas of research that could benefit from further study of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate. One area of interest is the development of new insecticides and pesticides that are less toxic to non-target organisms. Another area of interest is the development of new methods for controlling pests that are resistant to ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate and other insecticides. Finally, there is a need for further research into the long-term effects of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate exposure on human health and the environment.
合成法
Carbaryl can be synthesized by reacting methyl isocyanate with 1,5-hexadiene in the presence of an acid catalyst. The resulting product is then treated with ethyl alcohol to form ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate.
科学的研究の応用
Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been shown to be effective against a wide range of pests, including aphids, mites, and beetles. It is also used to control pests in stored grain and in public health applications, such as controlling mosquitoes that carry diseases like malaria and dengue fever.
特性
CAS番号 |
171860-18-7 |
|---|---|
製品名 |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-8-9(6-2)11(4)10(12)13-7-3/h5-6,9H,1-2,7-8H2,3-4H3 |
InChIキー |
PRRLGIKSLYDAQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=C |
正規SMILES |
CCOC(=O)N(C)C(CC=C)C=C |
同義語 |
Carbamic acid, (1-ethenyl-3-butenyl)methyl-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



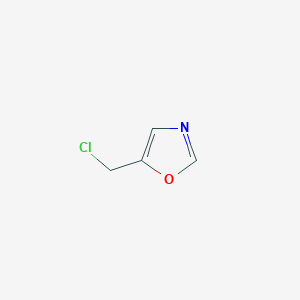
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
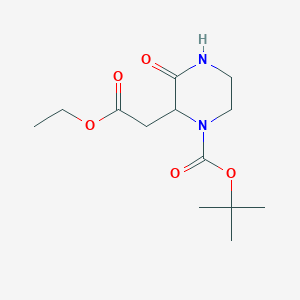
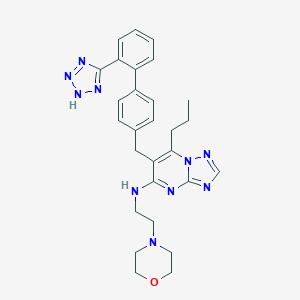
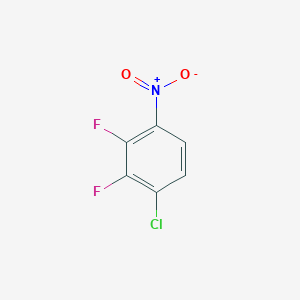
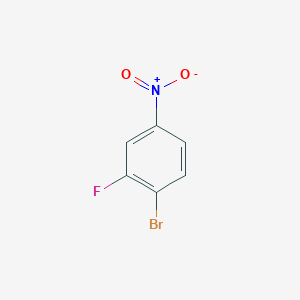
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
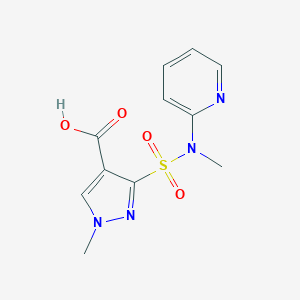
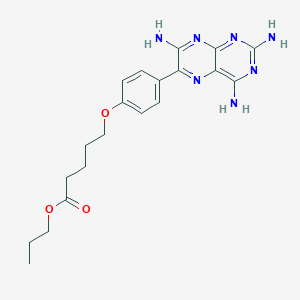
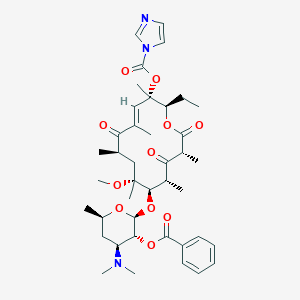
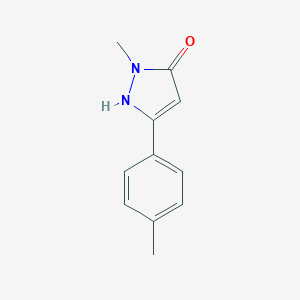

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
